![molecular formula C13H15N3O2S B6444216 1-(5-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 2548980-63-6](/img/structure/B6444216.png)
1-(5-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
The compound seems to be a derivative of benzothiazole and pyrrolidine. Benzothiazoles are aromatic heterocyclic compounds with a bicyclic structure consisting of the fusion of a benzene and thiazole ring . Pyrrolidine is a five-membered nitrogen-containing heterocycle, widely used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The benzothiazole portion of the molecule would contribute to its aromaticity, while the pyrrolidine portion would introduce a degree of saturation .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the benzothiazole and pyrrolidine moieties. Benzothiazoles are known to participate in a variety of chemical reactions . Pyrrolidines, due to their saturated nature, might be involved in reactions such as ring-opening or functionalization .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the molecule. For instance, the presence of a benzothiazole could potentially increase the compound’s stability and resistance to oxidation .Scientific Research Applications
Antibacterial Potential
Benzothiazole derivatives, such as the compound , have shown significant antibacterial potential . They inhibit various bacterial enzymes, including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . This wide range of inhibition makes them promising candidates for the development of novel antibiotics.
Antimicrobial Activity
When chelated with transition metals like Cu (II), Ni (II), and Co (II), these compounds have demonstrated varied antimicrobial activities and better antioxidant potentials compared to the ligands alone. This highlights their potential in medicinal chemistry.
Treatment of Diabetes
2-Aminobenzothiazoles, a class of compounds that includes the one you’re interested in, have been used in the treatment of diabetes . They have shown promising results, making them a subject of interest in diabetes research.
Treatment of Epilepsy
These compounds have also been used in the treatment of epilepsy . Their effectiveness in controlling seizures has made them a valuable asset in the field of neurology.
Anti-Inflammatory Properties
Benzothiazole derivatives have been found to possess anti-inflammatory properties . This makes them useful in the treatment of conditions characterized by inflammation.
Treatment of Tuberculosis
These compounds have shown potential in the treatment of tuberculosis . Their ability to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes TB, is being explored in ongoing research.
Antiviral Properties
Benzothiazole derivatives have been used in the treatment of viral infections . Their antiviral properties make them a potential candidate for the development of new antiviral drugs.
Treatment of Amyotrophic Lateral Sclerosis (ALS)
These compounds have been used in the treatment of ALS, a neurodegenerative disease . Their neuroprotective properties could potentially slow the progression of this disease.
Mechanism of Action
Target of Action
The compound “1-(5-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” is a derivative of benzothiazole . Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives have been shown to interact with their targets and inhibit their function, leading to antibacterial activity . For example, docking analysis of similar compounds has shown stable complex formation with the E. coli MurB enzyme .
Biochemical Pathways
It can be inferred from the targets that it may affect the pathways involving the aforementioned enzymes, leading to antibacterial effects .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth due to the disruption of essential biochemical pathways . Some benzothiazole derivatives have shown comparable activity to standard drugs like streptomycin and ampicillin against Pseudomonas aeruginosa, and Escherichia coli .
Future Directions
properties
IUPAC Name |
1-(5-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-18-8-4-5-11-9(7-8)15-13(19-11)16-6-2-3-10(16)12(14)17/h4-5,7,10H,2-3,6H2,1H3,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGOOSMNGYFMFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CCCC3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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